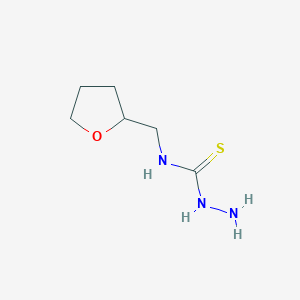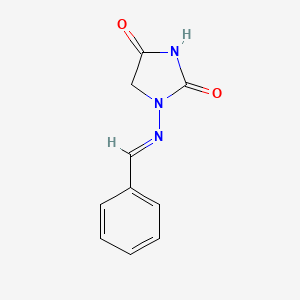
Magnesium pidolate
Übersicht
Beschreibung
Magnesium pidolate, also known as magnesium 5-oxopyrrolidine-2-carboxylate, is a mineral supplement that combines magnesium with pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability, making it an effective source of magnesium for various physiological functions. Magnesium is an essential mineral involved in over 300 biochemical reactions in the body, including energy production, protein synthesis, and muscle and nerve function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the cyclization of L-glutamic acid to form L-pyrrolidone carboxylic acid, which is then reacted with magnesium salts. The process ensures high purity and bioavailability of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Magnesiumpidolat unterliegt hauptsächlich Komplexierungsreaktionen aufgrund des Vorhandenseins des Magnesiumions. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen physiologischen Bedingungen teil.
Häufige Reagenzien und Bedingungen: Die Synthese von Magnesiumpidolat beinhaltet Reagenzien wie Magnesiumoxid, Magnesiumhydroxid und Pidolacid. Die Reaktionsbedingungen umfassen ein wässriges Medium und Erhitzen, um die Bildung des Komplexes zu erleichtern.
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion zwischen Magnesiumsalzen und Pidolacid ist Magnesiumpidolat selbst. Es entstehen bei dieser Reaktion keine signifikanten Nebenprodukte .
Wissenschaftliche Forschungsanwendungen
Magnesiumpidolat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Chemie: In der Chemie wird Magnesiumpidolat aufgrund seiner hohen Bioverfügbarkeit und Stabilität als Reagenz in verschiedenen biochemischen Assays und Studien verwendet.
Biologie: In der biologischen Forschung wird Magnesiumpidolat verwendet, um die Rolle von Magnesium in zellulären Prozessen zu untersuchen, einschließlich Enzymaktivität, DNA-Synthese und zellulärer Signalübertragung.
Medizin: In der Medizin wird Magnesiumpidolat als Nahrungsergänzungsmittel zur Behebung von Magnesiummängeln eingesetzt. Es hat sich gezeigt, dass es bei der Behandlung von Erkrankungen wie Migräne, Herz-Kreislauf-Erkrankungen und Muskelkrämpfen wirksam ist. Darüber hinaus wird es in Rezepturen für Schwangere und ältere Menschen verwendet, um eine ausreichende Magnesiumzufuhr sicherzustellen .
Industrie: In der Lebensmittelindustrie wird Magnesiumpidolat als Nahrungsergänzungsmittel in Produkten wie Nährstoffriegeln, Getränken und Snacks verwendet. Es wird auch in der pharmazeutischen Industrie als Wirkstoff in Nahrungsergänzungsmitteln und Medikamenten verwendet .
5. Wirkmechanismus
Die Wirksamkeit von Magnesiumpidolat ergibt sich aus der Komplementarität zwischen Magnesium und Pidolacid. Magnesiumpidolat ist hoch bioverfügbar, das heißt, es wird vom Körper leicht aufgenommen und verwertet. Die Verbindung behebt schnell Magnesiummangel, indem sie den Magnesiumspiegel im Körper wieder auffüllt. Magnesium spielt eine entscheidende Rolle in verschiedenen physiologischen Prozessen, darunter Muskel- und Nervenfunktion, Energieproduktion und Knochengesundheit. Das Vorhandensein von Pidolacid verbessert die Absorption und Bioverfügbarkeit von Magnesium, wodurch es effektiver ist als andere Magnesiumsalze .
Wirkmechanismus
The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound is highly bioavailable, meaning it is easily absorbed and utilized by the body. The compound quickly remedies magnesium deficiency by replenishing magnesium levels in the body. Magnesium plays a crucial role in various physiological processes, including muscle and nerve function, energy production, and bone health. The presence of pidolic acid enhances the absorption and bioavailability of magnesium, making it more effective than other magnesium salts .
Vergleich Mit ähnlichen Verbindungen
Magnesiumpidolat ist einzigartig aufgrund seiner hohen Bioverfügbarkeit und niedrigen Toxizität im Vergleich zu anderen Magnesiumsalzen. Hier ist ein Vergleich mit ähnlichen Verbindungen:
| Verbindung | Bioverfügbarkeit | Hinweise |
|---|---|---|
| Magnesiumpidolat | 40-60% | Hohe Bioverfügbarkeit aufgrund der Chelatisierung mit Pidolacid. |
| Magnesiumglycinat | 40-50% | Gut resorbierbar und magenfreundlich. |
| Magnesiumcitrat | 20-40% | Mittlere Bioverfügbarkeit, bekannt für abführende Wirkungen. |
| Magnesiummalat | 20-40% | Mittlere Bioverfügbarkeit, kann zusätzliche Vorteile für die Muskelfunktion und Energieproduktion bieten. |
| Magnesiumoxid | 4-10% | Niedrigste Bioverfügbarkeit, oft als Antazidum verwendet. |
| Magnesiumsulfat | Vernachlässigbar | Nicht zur oralen Einnahme empfohlen, da es abführende Wirkungen hat. |
Magnesiumpidolat zeichnet sich durch seine überlegene Bioverfügbarkeit und Wirksamkeit bei der Behebung von Magnesiummängeln aus .
Fazit
Magnesiumpidolat ist eine hoch bioverfügbare Form von Magnesium, die in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie, zahlreiche Vorteile bietet. Seine einzigartige Kombination aus Magnesium und Pidolacid verbessert seine Absorption und Wirksamkeit, was es zu einer bevorzugten Wahl zur Behebung von Magnesiummängeln und zur Unterstützung der allgemeinen Gesundheit macht.
Eigenschaften
IUPAC Name |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAACYUZYRBHGG-QHTZZOMLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12MgN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62003-27-4, 135701-98-3 | |
| Record name | Magnesium 2-pyrrolidone-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62003-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062003274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(5-oxo-L-prolinato-N1,O2)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PC588N7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)


